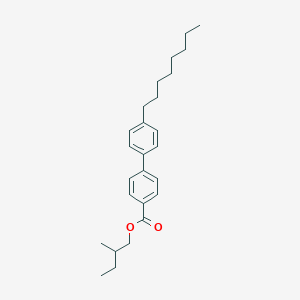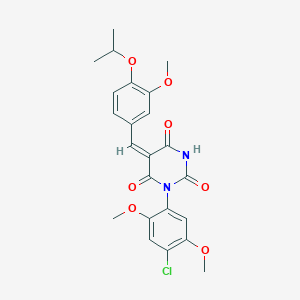![molecular formula C21H23F3N2O2 B4960932 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as PBTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PBTP belongs to the class of piperazine derivatives and is known for its unique molecular structure and properties.
作用機序
The exact mechanism of action of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to interact with other neurotransmitter systems, including the dopamine D2 receptor and the alpha-2 adrenergic receptor. These interactions are thought to contribute to the pharmacological effects of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects:
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with improved mood and decreased anxiety. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers, which are implicated in the pathogenesis of various diseases such as depression, anxiety, and chronic pain.
実験室実験の利点と制限
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has a relatively short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of focus is the development of more potent and selective 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine analogs that can be used as therapeutic agents for various diseases such as depression, anxiety, and chronic pain. Another area of research is the elucidation of the exact mechanism of action of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine, which could provide insights into the biological processes involved in mood regulation and pain perception. Additionally, the development of new methods for administering 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in vivo could improve its therapeutic potential and facilitate its translation into clinical practice.
Conclusion:
In conclusion, 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits a wide range of pharmacological activities, including antidepressant, anxiolytic, and antinociceptive effects, and has been found to modulate the activity of various neurotransmitter systems. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for use in laboratory experiments, but also has some limitations. Future research on 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine is focused on the development of more potent and selective analogs, elucidation of the exact mechanism of action, and the development of new methods for administering 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine in vivo.
合成法
The synthesis of 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves the reaction of 4-phenoxybutyric acid with 1-(3-trifluoromethyl)phenyl)piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography, yielding 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid.
科学的研究の応用
1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antinociceptive effects. 1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are implicated in the regulation of mood, emotion, and pain perception.
特性
IUPAC Name |
4-phenoxy-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)17-6-4-7-18(16-17)25-11-13-26(14-12-25)20(27)10-5-15-28-19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFMVJWACIHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4960849.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)
![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)

![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)